molecular formula C5H3N3O B15135077 3-Pyridazone-4-carbonitrile

3-Pyridazone-4-carbonitrile

Katalognummer: B15135077
Molekulargewicht: 121.10 g/mol
InChI-Schlüssel: JLHKBKGEXYSKFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE typically involves the reaction of benzil with cyanoacetylhydrazine under microwave irradiation . This method is efficient and yields the desired product in good quantities. The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

    Solvent-free conditions: This method is environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This can convert the keto group to a hydroxyl group.

    Substitution: This reaction can replace the carbonitrile group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated pyridazine derivatives .

Wirkmechanismus

The mechanism of action of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for various research applications and the development of new materials and pharmaceuticals .

Eigenschaften

Molekularformel

C5H3N3O

Molekulargewicht

121.10 g/mol

IUPAC-Name

3-oxo-4H-pyridazine-4-carbonitrile

InChI

InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2,4H

InChI-Schlüssel

JLHKBKGEXYSKFV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=NC(=O)C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.